D-Glucosone

Description

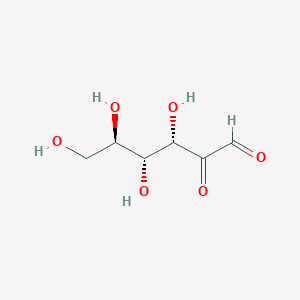

Structure

3D Structure

Propriétés

IUPAC Name |

(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,4-6,8,10-12H,2H2/t4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNMIDLYWOTSGK-HSUXUTPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171773 | |

| Record name | 2-Ketoglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1854-25-7, 26345-59-5 | |

| Record name | D-Glucosone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1854-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | arabino-Hexos-2-ulose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26345-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ketoglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001854257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucosone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026345595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ketoglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Arabino-hexos-2-ulose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029932 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of D-Glucosone in the Maillard Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Abstract: D-Glucosone, a highly reactive α-dicarbonyl compound, serves as a critical intermediate in the intricate web of the Maillard reaction. Its formation from the oxidation of Amadori products marks a key juncture, leading to a cascade of subsequent reactions that profoundly impact the color, flavor, and nutritional properties of thermally processed foods, as well as the in vivo formation of Advanced Glycation End-products (AGEs). This technical guide provides an in-depth exploration of the multifaceted role of D-Glucosone, detailing its formation pathways, reaction kinetics, and the array of subsequent products. The guide is tailored for researchers and professionals in food science and drug development, offering a comprehensive overview supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Introduction to D-Glucosone in the Maillard Reaction

The Maillard reaction, a non-enzymatic browning process, is initiated by the condensation of a reducing sugar with an amino compound. This complex series of reactions is broadly divided into three stages: early, intermediate, and advanced. D-Glucosone (D-arabino-hexos-2-ulose) emerges as a key player in the intermediate stage. It is an α-dicarbonyl sugar that can be formed through the oxidation of Amadori products, which are themselves the result of the rearrangement of the initial condensation product between a reducing sugar and an amino acid[1]. The production of D-Glucosone is notably higher under oxidative conditions[1].

As a highly reactive intermediate, D-Glucosone can participate in numerous subsequent reactions, including Strecker degradation with amino acids to form flavor compounds, polymerization to form brown pigments known as melanoidins, and reactions with proteins to form AGEs, which are implicated in various chronic diseases[2][3]. Understanding the chemistry of D-Glucosone is therefore crucial for controlling the Maillard reaction in food processing and for elucidating the mechanisms of AGE formation in biological systems.

Formation and Degradation of D-Glucosone

Formation Pathways

D-Glucosone is primarily formed through the oxidative degradation of Amadori products. The initial Schiff base formed between a reducing sugar (like glucose) and an amino acid rearranges to form the more stable Amadori product. Subsequent oxidation of the Amadori product leads to the formation of D-Glucosone[1].

Degradation Pathways

D-Glucosone is a transient intermediate and readily undergoes further reactions. One significant degradation pathway, particularly in the presence of phosphate, involves the cleavage of the C1-C2 bond to yield D-ribulose and formate[4]. It can also undergo retro-aldol condensation, especially in the presence of metal ions, to yield smaller, highly reactive carbonyl compounds like threose and glyoxal[5]. These degradation products can then participate in further Maillard reactions.

Quantitative Data on D-Glucosone in the Maillard Reaction

Quantitative analysis of D-Glucosone is essential for understanding its contribution to the overall Maillard reaction. The following tables summarize key quantitative data from various studies.

Table 1: Concentration of D-Glucosone in Food Products

| Food Product | Concentration (mg/g) | Analytical Method | Reference |

| Must Syrups (average) | 5.8 | GC-MS | [6] |

Table 2: Kinetic Parameters for Maillard Reactions Involving Glucose (as a precursor to D-Glucosone)

| Reaction System | Temperature (°C) | pH | Activation Energy (Ea) (kJ/mol) | Rate Constant (k) | Reference |

| Glucose-Glycine | 120 | - | - | Max reaction rate | [7] |

| Glucose-L-cysteine | - | - | 111.29 | - | [8] |

| Glucose-L-glutamic acid | - | - | 134.27 | - | [8] |

Note: Specific kinetic data for reactions starting with D-Glucosone are limited in the literature. The data presented for glucose systems provide a relevant context for the conditions under which D-Glucosone is formed and reacts.

Role in Browning and Flavor Formation

D-Glucosone is a potent precursor to both color and flavor compounds in the Maillard reaction.

Melanoidin Formation

D-Glucosone reacts with amino acids and other nitrogenous compounds in a series of condensation and polymerization reactions to form high molecular weight, brown-colored polymers known as melanoidins[9]. The exact structure of melanoidins is complex and not fully elucidated, but they are responsible for the characteristic brown color of many cooked foods. The yield of melanoidins is influenced by factors such as temperature, pH, and the type of amino acid involved[7][10].

Formation of Flavor Compounds (Pyrazines)

Pyrazines are a class of volatile heterocyclic compounds that contribute significantly to the roasted, nutty, and toasted aromas of cooked foods. They are formed through the reaction of α-dicarbonyl compounds, such as D-Glucosone, with amino acids via the Strecker degradation pathway. The reaction of two α-aminoketone molecules, formed from the Strecker degradation, leads to the formation of a dihydropyrazine (B8608421) intermediate, which then oxidizes to a pyrazine.

References

- 1. Chemistry of the fructosamine assay: D-glucosone is the product of oxidation of Amadori compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Optimization of Maillard Reaction between Glucosamine and Other Precursors by Measuring Browning with a Spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Melanoidins from Chinese Distilled Spent Grain: Content, Preliminary Structure, Antioxidant, and ACE-Inhibitory Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Formation of D-Glucosone from D-Glucose Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxidation of D-glucose (B1605176), a ubiquitous and readily available monosaccharide, to D-glucosone (D-arabino-2-hexosulose) represents a pivotal reaction in carbohydrate chemistry and biotechnology. D-glucosone serves as a versatile intermediate in the synthesis of valuable compounds, including D-fructose, kojic acid, and various fine chemicals. This technical guide provides an in-depth overview of the primary methodologies for D-glucosone formation, with a focus on enzymatic, catalytic, and chemical oxidation pathways. Detailed experimental protocols, quantitative data summaries, and visual representations of the core processes are presented to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

D-glucosone is a key intermediate in the value-added utilization of biomass. Its production from D-glucose involves the selective oxidation of the hydroxyl group at the C-2 position. While various methods exist, the efficiency and selectivity of these transformations are critical for their industrial applicability. This document explores the primary routes to D-glucosone, providing a comparative analysis of their respective advantages and limitations.

Pathways of D-Glucose Oxidation to D-Glucosone

The conversion of D-glucose to D-glucosone can be achieved through several distinct pathways, each with its own set of catalysts and reaction conditions.

Enzymatic Oxidation

Enzymatic oxidation offers high selectivity under mild reaction conditions, minimizing the formation of byproducts. The primary enzyme employed for this transformation is pyranose 2-oxidase.

-

Reaction Mechanism: Pyranose 2-oxidase, in the presence of molecular oxygen, catalyzes the oxidation of the C-2 hydroxyl group of D-glucose to a carbonyl group, yielding D-glucosone and hydrogen peroxide as a byproduct.[1][2] The hydrogen peroxide can inhibit the enzyme, and its removal, often by catalase, can enhance the reaction rate.[3]

Catalytic Oxidation

Heterogeneous catalytic oxidation provides an alternative route, often employing precious metal catalysts.

-

Reaction Mechanism: Catalytic systems, such as those based on platinum or palladium, can facilitate the oxidation of D-glucose. However, selectivity towards D-glucosone can be challenging, with potential for over-oxidation to other products like D-gluconic acid or D-glucaric acid.[4][5] Reaction conditions such as temperature, pH, and oxygen pressure are critical in directing the selectivity.

Chemical Synthesis

Direct chemical oxidation of D-glucose to D-glucosone is often hampered by low yields and the formation of numerous side-products.[6] A more controlled approach involves the formation of a derivative, such as glucosazone, followed by its conversion to D-glucosone.

-

Reaction Mechanism: A common chemical synthesis involves the reaction of D-glucose with phenylhydrazine (B124118) to form glucosazone. The glucosazone is then hydrolyzed to yield D-glucosone.[6][7] This multi-step process, while effective, can be expensive and generate significant waste.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the formation of D-glucosone from D-glucose.

| Method | Catalyst/Enzyme | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |

| Enzymatic | Pyranose 2-Oxidase | Ambient | 10 | >95 | 80 (in 6h) | [8] |

| Enzymatic | Glucose 2-Oxidase | 25 | 1 | Varies | Varies | [1] |

| Chemical | Phenylhydrazine | 80 | 3 | - | ~50 (overall) | [6] |

| Catalytic | Platinum on carbon | 80 | 24 | 98 | - | [4] |

Table 1: Comparison of different methods for D-glucosone formation.

| Enzyme Preparation | Pressure (bar) | Conversion (mM) | Time (min) | Reference |

| Immobilized enzyme (1,89U/mg) | 100 | ~7.5 | 90 | [9] |

| Immobilized cell-free extract (0,49U/mg) | 100 | ~3.5 | 90 | [9] |

Table 2: Enzymatic conversion of 10mM D-Glucose to D-Glucosone under pressure.

Experimental Protocols

Enzymatic Synthesis of D-Glucosone

This protocol is adapted from studies utilizing pyranose 2-oxidase.

Materials:

-

D-glucose

-

Pyranose 2-oxidase (e.g., from Coriolus versicolor)[1]

-

Catalase

-

Phosphate (B84403) buffer (pH ~6.0-7.0)[6]

-

Oxygen source

Procedure:

-

Prepare an aqueous solution of D-glucose in the phosphate buffer.

-

Add pyranose 2-oxidase and catalase to the solution.

-

Maintain the reaction at ambient temperature with continuous stirring.[6]

-

Continuously bubble oxygen through the reaction mixture.

-

Monitor the reaction progress by analyzing samples for D-glucose consumption and D-glucosone formation using techniques like HPLC.[7]

-

Upon completion, the enzyme can be removed by filtration if immobilized.[8]

Chemical Synthesis of D-Glucosone via Glucosazone

This protocol is based on the method described in patent literature.[6][7]

Materials:

-

D-glucose

-

Phenylhydrazine

-

Glacial acetic acid

-

Distilled water

-

Ethyl ether

Procedure:

-

Dissolve D-glucose in distilled water containing glacial acetic acid.

-

Add phenylhydrazine to the solution.

-

Heat the reaction mixture to 80°C for 3 hours with vigorous stirring.[6]

-

Cool the reaction to room temperature overnight to allow for the precipitation of glucosazone.

-

Filter the solid glucosazone and wash sequentially with 10% acetic acid, water, and ethyl ether.[6][7]

-

Dry the glucosazone in a vacuum oven at 50°C.

-

The purified glucosazone can then be converted to D-glucosone through established hydrolysis methods.

Workflow and Characterization

The general workflow for the synthesis and characterization of D-glucosone is outlined below.

Characterization of the final product is crucial to confirm its identity and purity. Common analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): Used to quantify the concentration of D-glucosone and detect any residual D-glucose or byproducts.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information to confirm the formation of the carbonyl group at the C-2 position.

-

Mass Spectrometry (MS): Determines the molecular weight of the product, confirming the identity of D-glucosone.[7]

Conclusion

The oxidation of D-glucose to D-glucosone is a fundamental transformation with significant potential for the production of bio-based chemicals. Enzymatic methods, particularly those employing pyranose 2-oxidase, offer a highly selective and environmentally benign route. While catalytic and chemical methods exist, they often face challenges related to selectivity and reaction conditions. The choice of method will ultimately depend on the desired scale of production, purity requirements, and economic considerations. This guide provides the foundational knowledge and protocols to aid researchers in the synthesis and study of this important keto-sugar.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of the antibiotic cortalcerone from D-glucose using pyranose 2-oxidase and a novel fungal enzyme, aldos-2-ulose dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioconversion of D-glucose into D-glucosone by Glucose 2-oxidase from Coriolus versicolor at Moderate Pressures [repositorio.ipl.pt]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. pp.bme.hu [pp.bme.hu]

- 6. EP0028136B1 - Process for the production of d-glucosone and d-fructose - Google Patents [patents.google.com]

- 7. US4423149A - Process for the production of D-glucosone - Google Patents [patents.google.com]

- 8. Hydrogenation of crude and purified d-glucosone generated by enzymatic oxidation of d-glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Properties and Tautomeric Equilibrium of D-Glucosone

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucosone, also known as D-arabino-hexos-2-ulose or 2-keto-D-glucose, is a ketohexose derived from the oxidation of D-glucose. This monosaccharide plays a significant role in various biochemical processes, including as an intermediate in the Maillard reaction, which is crucial in food chemistry for the development of flavor and color. Its chemical reactivity and the presence of multiple tautomeric forms in solution are of considerable interest to researchers in the fields of carbohydrate chemistry, biochemistry, and drug development. This guide provides a comprehensive overview of the chemical properties and the complex tautomeric equilibrium of D-Glucosone, supported by experimental data and methodologies.

Chemical and Physical Properties

D-Glucosone is a crystalline solid that is soluble in water. Its chemical structure and fundamental properties are summarized in the table below. The stability and reactivity of D-Glucosone can be influenced by environmental conditions such as pH and temperature.

| Property | Value | Reference |

| Chemical Formula | C₆H₁₀O₆ | |

| Molar Mass | 178.14 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in water | |

| Synonyms | D-arabino-hexos-2-ulose, 2-Keto-D-glucose |

Table 1: General Chemical and Physical Properties of D-Glucosone

Tautomeric Equilibrium of D-Glucosone

The tautomeric equilibrium is a dynamic process that is influenced by factors such as solvent, temperature, and pH. Understanding this equilibrium is critical as the different tautomers can exhibit distinct chemical reactivities and biological activities.

Caption: Tautomeric forms of D-Glucosone in solution.

Experimental Protocols

Synthesis of D-Glucosone

Chemical Synthesis: A common laboratory-scale synthesis involves the reaction of D-glucose with phenylhydrazine (B124118) to form glucosazone, followed by hydrolysis to yield D-glucosone.

-

Step 1: Glucosazone Formation: 20 g of D-glucose is dissolved in 1 L of distilled water containing 27 mL of glacial acetic acid. 44 g of phenylhydrazine is added, and the mixture is stirred vigorously at 80°C for 3 hours. After cooling overnight, the solid glucosazone is filtered and washed.

-

Step 2: Hydrolysis to D-Glucosone: The glucosazone is refluxed with benzaldehyde (B42025) in an ethanol/water mixture. The resulting D-glucosone is then purified by chromatography.

Enzymatic Synthesis: D-Glucosone can also be prepared by the enzymatic oxidation of D-glucose using pyranose-2-oxidase.

-

Reaction Mixture: D-glucose (1 g) is dissolved in 20 mL of 0.2 M potassium phosphate (B84403) buffer (pH 6).

-

Enzymes: Catalase (3 mg) and agarose-immobilized pyranose-2-oxidase are added.

-

Reaction Conditions: The mixture is stirred with continuous oxygen bubbling.

-

Analysis: The formation of D-glucosone is monitored by High-Performance Liquid Chromatography (HPLC).

Caption: Synthetic pathways to D-Glucosone.

Analysis of Tautomeric Equilibrium by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the quantitative analysis of tautomeric mixtures of carbohydrates in solution. While a specific protocol for D-glucosone is not detailed in the searched literature, a general procedure adapted from studies on similar monosaccharides like D-fructose can be employed.

-

Sample Preparation: A solution of D-Glucosone is prepared in deuterium (B1214612) oxide (D₂O) at a concentration of approximately 0.1 to 0.4 M. The sample is allowed to equilibrate at a specific temperature (e.g., 20°C) for at least 48 hours to ensure tautomeric equilibrium is reached.

-

NMR Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For quantitative analysis, it is crucial to ensure complete relaxation of all nuclei, which may require long relaxation delays (D1) in ¹³C NMR experiments. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are used to aid in the assignment of signals to specific protons and carbons of the different tautomers.

-

Data Analysis: The relative concentrations of the different tautomers are determined by integrating the signals corresponding to unique protons or carbons of each isomer. For ¹H NMR, the anomeric protons often provide well-resolved signals suitable for integration.

Caption: Workflow for NMR analysis of tautomeric equilibrium.

Conclusion

D-Glucosone is a chemically significant ketohexose with a complex existence in solution due to tautomeric equilibrium. While direct quantitative data on its tautomeric distribution remains an area for further investigation, analogies to related compounds and established analytical techniques provide a strong framework for its study. The experimental protocols outlined in this guide for the synthesis and analysis of D-Glucosone offer a starting point for researchers interested in exploring the chemistry and biological relevance of this important carbohydrate. A thorough understanding of its chemical properties and tautomeric behavior is essential for applications in food science, biochemistry, and the development of novel therapeutics.

The Maillard Reaction's Elusive Intermediate: A Technical Guide to the Natural Occurrence and Discovery of D-Glucosone in Foods

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucosone (D-arabino-hexos-2-ulose), a highly reactive α-dicarbonyl compound, is a key intermediate in the Maillard reaction, a cornerstone of food chemistry responsible for the desirable colors and flavors in cooked foods. Beyond its role in food aesthetics, D-glucosone and its downstream products, including advanced glycation end-products (AGEs), are of increasing interest to researchers in nutrition, toxicology, and drug development due to their potential physiological and pathophysiological effects. This technical guide provides an in-depth overview of the natural occurrence of D-glucosone in various foodstuffs, its discovery, and detailed methodologies for its analysis.

Discovery and Natural Occurrence

The discovery of D-glucosone in biological systems predates its extensive study in food chemistry. Early research in the 1930s identified the enzymatic conversion of glucose to D-glucosone by preparations from molds such as Aspergillus parasiticus and in marine mollusks. However, its significance in food science became more apparent with the elucidation of the Maillard reaction pathway.

D-Glucosone is formed non-enzymatically in foods during thermal processing and storage. It is a product of the Amadori rearrangement of the initial condensation product between a reducing sugar, like glucose, and an amino acid. Its formation is particularly favored under oxidative conditions. As a reactive intermediate, D-glucosone can then participate in further reactions, leading to the formation of a complex mixture of compounds, including flavor molecules and brown pigments known as melanoidins.

The concentration of D-glucosone in foods is highly variable and depends on factors such as the composition of the food matrix (i.e., the concentration of reducing sugars and amino acids), processing temperature, time, pH, and water activity. Generally, processed, and carbohydrate-rich foods tend to have higher levels of D-glucosone.

Quantitative Data on D-Glucosone in Foods

The quantification of D-glucosone in food matrices can be challenging due to its reactive nature and the complexity of the food matrix. Consequently, comprehensive data on its concentration across a wide range of foods is still emerging. The table below summarizes the available quantitative data for D-glucosone in various food products. It is important to note that much of the existing literature focuses on a related α-dicarbonyl, 3-deoxyglucosone (B13542) (3-DG), and data for D-glucosone is less abundant.

| Food Product | D-Glucosone Concentration | Analytical Method | Reference(s) |

| Must Syrups | Average of 5.8 mg/g | GC-MS | [1][2] |

| Fruit Juice Concentrates (30°Bx) | Dominant α-dicarbonyl compound | Not specified | [2] |

| Rape Bee Pollen | Dominant α-dicarbonyl compound | Not specified | [3] |

| Sugar-free Bread | 0.61 µg/g | UPLC-MS/MS | [4] |

| Bread Crust (whole wheat flour) | 0.50 µg/g | UPLC-MS/MS | [4] |

Note: The concentrations of D-glucosone can vary significantly based on processing conditions and specific product formulations.

Analytical Methodologies for D-Glucosone Determination

The accurate determination of D-glucosone in complex food matrices requires robust analytical methods. The most commonly employed techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity. A critical step in the analysis of D-glucosone is its derivatization to a more stable and chromatographically amenable compound, most commonly with o-phenylenediamine (B120857) (oPD) to form a quinoxaline (B1680401) derivative.

Experimental Protocol: GC-MS Analysis of D-Glucosone

This protocol provides a general procedure for the determination of D-glucosone in carbohydrate-rich food samples.

2.1.1. Sample Preparation and Extraction

-

Homogenization: Homogenize a representative sample of the food product to a uniform consistency.

-

Extraction:

-

For liquid samples (e.g., syrups, juices): Centrifuge to remove any solids.

-

For solid/semi-solid samples (e.g., bread, honey): Weigh a known amount of the homogenized sample (e.g., 1-5 g) and extract with a suitable solvent such as a mixture of water and methanol (B129727). Sonication can be used to improve extraction efficiency.

-

-

Protein Precipitation (if necessary): For protein-rich samples, add a precipitating agent (e.g., perchloric acid) to the extract, vortex, and centrifuge to remove precipitated proteins.

-

Cleanup (optional): Solid Phase Extraction (SPE) with a C18 cartridge can be used to remove interfering matrix components.

2.1.2. Derivatization

-

Take a known volume of the sample extract and adjust the pH if necessary.

-

Add a solution of o-phenylenediamine (oPD).

-

Incubate the mixture in the dark at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration to allow for the formation of the quinoxaline derivative of D-glucosone.

-

Neutralize the reaction mixture.

-

Extract the derivative into an organic solvent (e.g., ethyl acetate).

-

Evaporate the solvent and reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.

2.1.3. GC-MS Conditions

-

Gas Chromatograph: Equipped with a capillary column suitable for the separation of the derivatized compounds (e.g., a DB-5 type column).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless.

-

Temperature Program: An optimized temperature gradient to ensure good separation of the target analyte from other matrix components.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the D-glucosone-quinoxaline derivative.

2.1.4. Quantification

-

Prepare a calibration curve using standard solutions of D-glucosone that have undergone the same derivatization procedure.

-

An internal standard should be used to correct for variations in sample preparation and injection.

Experimental Protocol: HPLC-MS/MS Analysis of D-Glucosone

This protocol outlines a general procedure for the sensitive and selective quantification of D-glucosone using liquid chromatography-tandem mass spectrometry.

2.2.1. Sample Preparation and Derivatization

-

Follow the sample preparation and extraction steps as described in the GC-MS protocol (Section 2.1.1).

-

Perform the derivatization with o-phenylenediamine as described in Section 2.1.2.

-

After derivatization, the aqueous reaction mixture can often be directly injected into the HPLC system after filtration, or a cleanup step using SPE may be employed.

2.2.2. HPLC-MS/MS Conditions

-

Liquid Chromatograph: An HPLC or UPLC system.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution using a mixture of water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile (B52724) or methanol as mobile phase B.

-

Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for the D-glucosone-quinoxaline derivative and the internal standard.

2.2.3. Quantification

-

Quantification is performed using a calibration curve prepared from derivatized D-glucosone standards.

-

The use of a stable isotope-labeled internal standard is recommended for the most accurate quantification.

Visualization of D-Glucosone's Role in the Maillard Reaction

The following diagram illustrates the central position of D-glucosone in the Maillard reaction pathway, from the initial condensation of glucose and an amino acid to the formation of advanced glycation end-products and other reaction products.

References

- 1. Identification and determination of 3-deoxyglucosone and glucosone in carbohydrate-rich foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Occurrence, Formation from d-Fructose and 3-Deoxyglucosone, and Activity of the Carbohydrate-Derived β-Carbolines in Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Key factors influencing the formation of α-dicarbonyls and dietary advanced glycation end products in bread and commercial bakery products: Impacts of sugar, lipid and gluten protein - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Landscape of D-Glucosone: A Technical Guide to its Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucosone, also known as D-arabino-hexos-2-ulose or 2-keto-D-glucose, is a ketohexose of significant interest in the fields of biochemistry, food chemistry, and pharmaceutical sciences.[1][2] As an oxidation product of D-glucose (B1605176), it serves as a key intermediate in various biological and chemical processes.[1] Notably, it is a crucial dicarbonyl intermediate in the Maillard reaction, contributing to the color and flavor development in thermally processed foods.[1][2] Its role in the formation of advanced glycation end-products (AGEs) also positions it as a molecule of interest in the study of diabetes and other metabolic disorders.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and reactivity of D-Glucosone, with a focus on experimental protocols and quantitative data to support further research and development.

Chemical Structure and Properties

D-Glucosone is a monosaccharide with the chemical formula C₆H₁₀O₆ and a molar mass of 178.140 g·mol⁻¹.[2][3] Structurally, it is characterized by a ketone functional group at the C-2 position, distinguishing it from its parent molecule, D-glucose, which has an aldehyde group at C-1. In solution, D-Glucosone exists in a tautomeric equilibrium with its enol form, which significantly influences its chemical reactivity.[1] This off-white, crystalline solid is soluble in water.[1][3]

Physicochemical Properties of D-Glucosone

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₆ | [1][3] |

| Molar Mass | 178.140 g·mol⁻¹ | [2] |

| CAS Number | 1854-25-7 | [2][3] |

| IUPAC Name | D-arabino-Hexos-2-ulose | [2] |

| Systematic IUPAC Name | (3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanal | [2] |

| Appearance | Off-White Solid | [3] |

| Melting Point | 85-96 °C (decomposes) | [3] |

| XLogP3 | -2.9 | [4] |

| Hydrogen Bond Donor Count | 4 | [3] |

| Hydrogen Bond Acceptor Count | 6 | [3] |

| Rotatable Bond Count | 5 | [3] |

| Topological Polar Surface Area | 115 Ų | [3][4] |

Chemical Reactivity and Key Reactions

The reactivity of D-Glucosone is largely dictated by the presence of its dicarbonyl functionality and multiple hydroxyl groups. It participates in a variety of reactions, including enzymatic conversions, degradation pathways, and the Maillard reaction.

Enzymatic Conversion of D-Glucose to D-Glucosone

D-Glucosone can be synthesized from D-glucose through enzymatic oxidation at the C-2 position.[5] This bioconversion is catalyzed by pyranose 2-oxidase (EC 1.1.3.10), which utilizes molecular oxygen to produce D-Glucosone and hydrogen peroxide.[6]

References

- 1. CAS 1854-25-7: D-Glucosone | CymitQuimica [cymitquimica.com]

- 2. Glucosone - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. D-Glucosone | C6H10O6 | CID 159630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hydrogenation of crude and purified d-glucosone generated by enzymatic oxidation of d-glucose - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Bioconversion of D-glucose into D-glucosone by glucose 2-oxidase from Coriolus versicolor at moderate pressures - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigations into the Biological Activity of D-Glucosone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucosone, an alpha-dicarbonyl compound formed from the oxidation of D-glucose, is a key intermediate in the Maillard reaction and the subsequent formation of Advanced Glycation End Products (AGEs).[1] Its biological activities, particularly its potential cytotoxicity, are of growing interest in the fields of toxicology and drug development. This technical guide provides a consolidated overview of the preliminary investigations into the biological activity of D-Glucosone, with a focus on its cytotoxic effects and the underlying mechanisms involving reactive oxygen species (ROS).

Cytotoxicity of D-Glucosone

Preliminary studies have demonstrated that D-Glucosone exhibits cytotoxic effects on mammalian cells. A key study by Nakayama et al. (1992) investigated the impact of D-Glucosone on Chinese hamster lung V79 cells, revealing a decrease in cell survival after a 4-hour incubation period.[1] While specific IC50 values for D-Glucosone are not widely reported in the currently available literature, the qualitative evidence points towards a dose-dependent toxic effect.

Experimental Protocol: Cell Viability Assay for D-Glucosone

The following is a generalized protocol for assessing the cytotoxicity of D-Glucosone based on the methodology described by Nakayama et al. (1992) and standard cell viability assays.

1. Cell Culture and Seeding:

-

Chinese hamster lung V79 cells are cultured in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL).

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For the assay, cells are seeded into 96-well plates at a density of 5 x 10^4 cells/mL and allowed to attach overnight.

2. Preparation of D-Glucosone Solutions:

-

A stock solution of D-Glucosone is prepared in sterile phosphate-buffered saline (PBS).

-

Serial dilutions are made in MEM to achieve the desired final concentrations for the assay.

3. Treatment of Cells:

-

The culture medium is removed from the wells and replaced with medium containing various concentrations of D-Glucosone.

-

Control wells receive medium with PBS only.

-

The plates are incubated for a specified period (e.g., 4 hours, as in the Nakayama et al. study).

4. Assessment of Cell Viability (MTT Assay):

-

Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plates are incubated for an additional 4 hours at 37°C.

-

The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control.

Mechanism of Action: Role of Reactive Oxygen Species (ROS)

The cytotoxic effects of D-Glucosone are strongly linked to the generation of reactive oxygen species (ROS). The study by Nakayama et al. (1992) demonstrated that the decrease in V79 cell survival was inhibited by the presence of catalase and superoxide (B77818) dismutase (SOD), indicating the involvement of hydrogen peroxide (H₂O₂) and superoxide anions (O₂⁻), respectively.[1]

Experimental Protocol: Measurement of Hydrogen Peroxide Formation

The following protocol outlines a method to measure the generation of hydrogen peroxide from D-Glucosone.

1. Reaction Mixture:

-

A solution of D-Glucosone is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

2. Incubation:

-

The D-Glucosone solution is incubated at 37°C.

3. Detection of Hydrogen Peroxide (Amplex Red Assay):

-

At various time points, aliquots of the reaction mixture are taken.

-

The aliquots are added to a reaction mixture containing Amplex Red reagent and horseradish peroxidase (HRP) in a buffer.

-

The reaction is incubated in the dark at room temperature for 30 minutes.

-

The fluorescence is measured with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

-

A standard curve of known H₂O₂ concentrations is used to quantify the amount of H₂O₂ produced.

Signaling Pathways and Logical Relationships

Maillard Reaction and Advanced Glycation End Product (AGE) Formation

D-Glucosone is a critical intermediate in the non-enzymatic browning reaction known as the Maillard reaction, which ultimately leads to the formation of AGEs. This complex cascade of reactions begins with the condensation of a reducing sugar with an amino group of a protein or lipid.

D-Glucosone Induced ROS Generation and Cytotoxicity

The oxidative degradation of D-Glucosone in cell culture medium leads to the production of superoxide anions, which are then dismutated to hydrogen peroxide. These ROS can cause cellular damage, leading to a decrease in cell viability.

Quantitative Data Summary

Currently, there is a limited amount of publicly available quantitative data, such as IC50 values, for the biological activity of D-Glucosone. The primary evidence for its cytotoxicity is qualitative, based on the observed reduction in cell survival.[1] Further research is required to establish a comprehensive quantitative profile of D-Glucosone's biological effects.

Table 1: Summary of D-Glucosone Biological Activity

| Biological Effect | Model System | Key Findings | Quantitative Data | Reference |

| Cytotoxicity | Chinese hamster lung V79 cells | Decreased cell survival after 4h incubation. | Not specified | [1] |

| ROS Generation | Cell-free and cell culture medium | Formation of superoxide (O₂⁻) and hydrogen peroxide (H₂O₂). | Not specified | [1] |

| Intermediate in Maillard Reaction | Chemical reaction | Forms as an oxidation product of the Amadori product. | Not applicable | [1] |

Conclusion

Preliminary investigations reveal that D-Glucosone possesses significant biological activity, primarily characterized by its cytotoxicity mediated through the generation of reactive oxygen species. Its role as a key intermediate in the Maillard reaction and the formation of AGEs underscores its importance in food chemistry and pathophysiology. The provided experimental protocols offer a framework for further quantitative analysis of D-Glucosone's effects. Future research should focus on determining specific IC50 values across various cell lines and elucidating the detailed molecular mechanisms of its ROS-generating and cytotoxic properties. This knowledge will be crucial for a comprehensive understanding of its toxicological profile and for its potential applications in drug development and disease research.

References

Methodological & Application

Application Note: Quantification of D-Glucosone in Biological Samples by High-Performance Liquid Chromatography (HPLC)

Introduction

D-glucosone (2-keto-D-glucose) is an α-dicarbonyl compound formed during the early stages of the Maillard reaction and glucose auto-oxidation. Its accumulation in biological systems is associated with the formation of Advanced Glycation End-products (AGEs), which are implicated in the pathogenesis of diabetic complications, aging, and neurodegenerative diseases. Accurate quantification of D-glucosone in biological matrices like plasma, serum, and urine is crucial for researchers and clinicians studying glycation pathways and developing therapeutic interventions.

This document provides detailed protocols for the quantification of D-glucosone using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection. Due to its lack of a strong native chromophore, a pre-column derivatization step is essential to enable sensitive detection.

Principle of Analysis

The quantification of D-glucosone from complex biological samples involves a multi-step workflow. The core principle is to first isolate the analyte from interfering matrix components, chemically modify it to introduce a UV-absorbing or fluorescent tag, separate the resulting derivative from other substances using HPLC, and finally detect and quantify it.

Caption: General workflow for D-glucosone analysis.

Experimental Protocols

Sample Preparation

Proper sample handling and preparation are critical for accurate quantification and to prevent analyte degradation.[1]

Protocol 1.1: Plasma/Serum Preparation

-

Collection : Collect whole blood in tubes containing an anticoagulant (e.g., heparin) for plasma or in serum separator tubes for serum.

-

Separation :

-

Supernatant Transfer : Carefully transfer the supernatant (plasma or serum) to a clean polypropylene (B1209903) tube.[2]

-

Storage : If not analyzed immediately, store samples at -80°C. Avoid repeated freeze-thaw cycles.[2]

Protocol 1.2: Protein Precipitation (for Plasma/Serum)

-

Thaw plasma/serum samples on ice.

-

In a microcentrifuge tube, mix 200 µL of plasma/serum with 600 µL of ice-cold acetonitrile or methanol (B129727) to precipitate proteins.[3]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000-16,000 x g for 10 minutes at 4°C.[3][4]

-

Carefully collect the supernatant for the derivatization step.

Protocol 1.3: Urine Sample Preparation

-

Centrifuge the urine sample at 3,000 g to remove particulate matter.[5]

-

The supernatant can often be diluted with the derivatization buffer and used directly. For complex urine matrices, a solid-phase extraction (SPE) cleanup step may be necessary.[6]

Caption: Sample preparation workflows for biological fluids.

Pre-Column Derivatization

Derivatization enhances detection by attaching a chromophore or fluorophore to the D-glucosone molecule.[4] The reaction with o-phenylenediamine (B120857) (OPD) is common for α-dicarbonyl compounds, forming a stable quinoxaline (B1680401) derivative.

Protocol 2.1: Derivatization with o-phenylenediamine (OPD)

-

Reagent Preparation : Prepare a fresh solution of 10 mg/mL OPD in water or a suitable buffer.

-

Reaction :

-

To 50 µL of the deproteinized supernatant (from Protocol 1.2) or prepared urine sample, add 50 µL of the OPD solution.[4]

-

Incubate the mixture in the dark at room temperature for 4 hours or at a higher temperature (e.g., 60°C) for a shorter duration (e.g., 30 minutes).[4]

-

The reaction should be optimized for D-glucosone specifically.

-

-

Termination : Cool the reaction mixture to room temperature. The sample is now ready for HPLC analysis.

HPLC Methodologies

HPLC with UV Detection

This method is suitable for routine analysis and is widely accessible.

Protocol 3.1: HPLC-UV Analysis

-

HPLC System : A standard HPLC system with a UV-Vis detector.

-

Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

-

Mobile Phase A : 0.1% formic acid in water.[4]

-

Mobile Phase B : Acetonitrile.[4]

-

Gradient Elution :

-

Start with a low percentage of mobile phase B (e.g., 5-10%).

-

Increase linearly to a high percentage (e.g., 95%) over 15-20 minutes to elute the derivatized analyte.[4]

-

Re-equilibrate the column at initial conditions before the next injection.

-

-

Flow Rate : 1.0 mL/min.[4]

-

Injection Volume : 20 µL.[4]

-

Column Temperature : 25-40°C.

-

Detection Wavelength : The quinoxaline derivative of D-glucosone is typically detected around 312-315 nm.[4]

-

Quantification : Create a calibration curve using known concentrations of a D-glucosone standard that has undergone the same sample preparation and derivatization process.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior selectivity and sensitivity, making it the gold standard for quantifying low-abundance analytes in complex matrices.

Protocol 3.2: LC-MS/MS Analysis

-

LC System : An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm or sub-2 µm particle size for UHPLC).[3]

-

Mobile Phase A : 0.1% formic acid and 0.2% ammonium (B1175870) acetate (B1210297) in water.[3]

-

Mobile Phase B : Methanol or Acetonitrile.[3]

-

Gradient Elution : A steep gradient is often used to ensure sharp peaks and short run times.[3]

-

Example: 45% B (0-1 min) -> 95% B (1-2.5 min) -> 95% B (2.5-4.9 min) -> 45% B (5-6.5 min).[3]

-

-

Flow Rate : 0.8-1.0 mL/min.[3]

-

Injection Volume : 5-10 µL.

-

MS Detection :

-

Ionization Mode : Positive Electrospray Ionization (ESI+).

-

Analysis Mode : Multiple Reaction Monitoring (MRM).

-

MRM Transitions : The specific precursor-to-product ion transitions for the derivatized D-glucosone must be determined by infusing a derivatized standard. An internal standard (e.g., a stable isotope-labeled version) should be used for the most accurate quantification.

-

Quantitative Data Summary

The following tables summarize typical performance characteristics for HPLC-based methods for quantifying derivatized sugars or related compounds in biological samples. These values can serve as a benchmark for method development for D-glucosone.

Table 1: Linearity and Quantification Limits

| Analyte (Matrix) | Derivatization Agent | Method | Linearity Range | LLOQ | Reference |

|---|---|---|---|---|---|

| Glucosamine (B1671600) (Plasma) | OPA/3-MPA | LC-MS/MS | 0.012–8.27 µg/mL | 12 ng/mL | [3][7] |

| Glucosamine (Urine) | OPA/3-MPA | LC-MS/MS | 1.80–84.1 µg/mL | 1.80 µg/mL | [3][7] |

| Glucose (Cell Media) | PMP | HPLC-UV | 0.39-25 µM | 0.39 µM | [8] |

| Various Sugars | PMP | HPLC-DAD | 10–400 µg/mL | 1.17–18.32 µg/mL | [9][10] |

| Mycotoxins (Urine) | None | LC-Q-TOF-MS | N/A | 0.3-5 ng/mL |[11] |

OPA/3-MPA: o-phthalaldehyde/3-mercaptopropionic acid; PMP: 1-phenyl-3-methyl-5-pyrazolone; LLOQ: Lower Limit of Quantification.

Table 2: Method Precision and Accuracy

| Analyte (Matrix) | Method | Precision (%RSD) | Accuracy (%Bias) | Reference |

|---|---|---|---|---|

| Glucose (Cell Media) | HPLC-UV | < 15% | Within ±3% | [8] |

| Glucosamine (Plasma) | LC-MS/MS | < 15% | Within ±15% |[7] |

Method Validation and Considerations

-

Stability : The stability of D-glucosone in biological matrices under various storage conditions (room temperature, refrigerated, frozen) and through sample processing (e.g., freeze-thaw cycles) should be thoroughly evaluated.[1][6][12]

-

Matrix Effects : In LC-MS/MS analysis, ion suppression or enhancement from co-eluting matrix components can affect accuracy. The use of a stable isotope-labeled internal standard is the best way to correct for matrix effects.

-

Specificity : The method's specificity should be confirmed by analyzing blank matrix samples from multiple sources to ensure no interference at the retention time of the derivatized analyte.[6]

-

Recovery : The efficiency of the extraction process should be determined by comparing the analyte response in pre-spiked samples versus post-spiked samples.

References

- 1. researchgate.net [researchgate.net]

- 2. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. nru.uncst.go.ug [nru.uncst.go.ug]

- 6. A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Stability of glufosfamide in phosphate buffers and in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of D-Glucosone by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of D-Glucosone using Gas Chromatography-Mass Spectrometry (GC-MS). D-Glucosone, an α-dicarbonyl compound, is a significant marker in the Maillard reaction and sugar degradation pathways, implicated in processes relevant to food chemistry, aging, and diabetes. Due to its low volatility, a derivatization procedure is required prior to GC-MS analysis. This document provides a comprehensive protocol for sample preparation, derivatization, and GC-MS analysis, along with expected performance characteristics.

Introduction

D-Glucosone (D-arabino-hexos-2-ulose) is a key intermediate in the Maillard reaction and caramelization processes. It is formed through the oxidation of glucose and Amadori compounds.[1] The accumulation of α-dicarbonyl compounds like D-Glucosone is associated with the formation of advanced glycation end-products (AGEs), which are linked to the pathogenesis of diabetic complications and other age-related diseases.[2] Accurate and sensitive quantification of D-Glucosone in various matrices, including food products and biological samples, is crucial for understanding its role in health and disease.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds. However, the polar and non-volatile nature of sugars like D-Glucosone necessitates a derivatization step to increase their volatility and thermal stability for GC analysis.[3][4] The most common and effective derivatization technique for sugars is a two-step process involving oximation followed by silylation.[2][5] This method reduces the number of isomers and produces thermally stable derivatives suitable for GC-MS analysis.[3]

This application note provides a detailed protocol for the analysis of D-Glucosone by GC-MS, including sample preparation, derivatization, and instrument parameters.

Experimental Protocols

Sample Preparation

The sample preparation method should be adapted based on the matrix.

For Food Matrices (e.g., Must Syrups): [6]

-

Homogenize the sample if necessary.

-

Accurately weigh a portion of the sample.

-

Perform a liquid-liquid or solid-phase extraction to isolate the carbohydrate fraction.[7]

-

Lyophilize the extract to remove water completely.[2]

-

Add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled analogue or a structurally similar compound not present in the sample).

For Biological Samples (e.g., Plasma): [8]

-

To 200 µL of plasma, add a known amount of internal standard.

-

Deproteinize the sample by adding 600 µL of ice-cold acetonitrile.

-

Vortex the mixture thoroughly.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

Derivatization Protocol (Oximation-Silylation)

This two-step protocol is adapted from established methods for sugar derivatization.[2][3][5]

Step 1: Oximation

-

To the dried sample extract, add 200 µL of a 40 mg/mL solution of methoxylamine hydrochloride in pyridine.

-

Incubate the mixture at 70°C for 30 minutes in a heating block or water bath.[3]

-

Allow the sample to cool to room temperature.

Step 2: Silylation

-

To the oximated sample, add 120 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

-

Incubate the mixture at 70°C for an additional 30 minutes.[3]

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of derivatized sugars and can be used as a starting point for method development.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Injector Temperature | 280°C |

| Oven Program | Initial temperature 140°C for 1 min, ramp at 2°C/min to 218°C, then ramp at 10°C/min to 280°C, hold for 2 min.[3] |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Ion Source Temp. | 230°C |

| Transfer Line Temp. | 280°C |

| Mass Scan Range | m/z 50-650 (Full Scan) |

| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |

Data Presentation

Quantitative Analysis

For accurate quantification, a calibration curve should be prepared using D-Glucosone standards subjected to the same sample preparation and derivatization procedure. An internal standard should be used to correct for variations in sample preparation and injection volume. The following table presents representative method validation data for the GC-MS analysis of sugars in a biological matrix, demonstrating the expected performance of this type of assay.[9]

| Parameter | Lactulose | Rhamnose | Xylose | 3-O-methylglucose | Sucrose |

| Linearity (r²) | >0.99 | >0.99 | >0.99 | >0.99 | >0.99 |

| Limit of Detection (mg/L) | 0.03 | 0.03 | 0.03 | 0.03 | 0.12 |

| Limit of Quantification (mg/L) | 0.10 | 0.10 | 0.10 | 0.10 | 0.39 |

| Accuracy (Recovery %) | 92.1 - 124.7 | 92.1 - 124.7 | 92.1 - 124.7 | 92.1 - 124.7 | 92.1 - 124.7 |

| Intra-assay Precision (CV %) | 6.8 - 12.9 | 7.1 - 12.8 | 7.2 - 11.2 | 8.9 - 11.5 | 8.9 - 12.0 |

| Inter-assay Precision (CV %) | 7.0 - 11.5 | 6.4 - 9.4 | 6.8 - 13.2 | 7.0 - 15.9 | 5.5 - 9.4 |

This data is representative of a validated GC-MS method for various sugars in canine serum and serves as an example of expected performance.[9]

In a study analyzing carbohydrate-rich foods, must syrups showed the highest concentrations of D-Glucosone, with an average value of 5.8 mg/g.[6]

Identification and Quantification

Mandatory Visualizations

Caption: Experimental workflow for the GC-MS analysis of D-Glucosone.

Caption: Simplified metabolic context of D-Glucosone.

Conclusion

The GC-MS method detailed in this application note, incorporating a two-step oximation and silylation derivatization, provides a sensitive and reliable approach for the quantification of D-Glucosone in various matrices. This method is essential for researchers in food science, clinical chemistry, and drug development who are investigating the role of dicarbonyl compounds in biological and chemical systems. The provided protocols and parameters serve as a strong foundation for developing and validating a robust analytical method for D-Glucosone.

References

- 1. Chemistry of the fructosamine assay: D-glucosone is the product of oxidation of Amadori compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]

- 4. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]

- 5. m.youtube.com [m.youtube.com]

- 6. impactfactor.org [impactfactor.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Development and analytic validation of a gas chromatography-mass spectrometry method for the measurement of sugar probes in canine serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

Application Notes and Protocols for Thin-Layer Chromatography (TLC) Separation of D-Glucosone

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-glucosone (D-arabino-2-hexosulose), a key intermediate in the Maillard reaction and carbohydrate metabolism, is of significant interest in food chemistry, clinical diagnostics, and drug development. Its accurate separation and quantification are crucial for understanding its roles in various biological and chemical processes. Thin-layer chromatography (TLC) offers a rapid, cost-effective, and versatile method for the analysis of D-glucosone. This document provides detailed protocols for the separation of D-glucosone from other sugars using TLC, including stationary and mobile phase selection, sample preparation, and visualization techniques.

Data Presentation

The following table summarizes quantitative data for the TLC separation of D-Glucosone and related monosaccharides from various systems. The Retention factor (Rf) is a key parameter in TLC, representing the ratio of the distance traveled by the analyte to the distance traveled by the solvent front.

| Analyte | Stationary Phase | Mobile Phase (v/v/v/v) | Rf Value | Detection Method | Reference |

| D-Glucosone | Avicel | Isopropanol:Pyridine:Acetic Acid:Water (8:8:2:4) | 0.4 - 0.5 (streak) | Triphenyltetrazolium (B181601) chloride or Diphenylamine/aniline/phosphoric acid | |

| Glucose | Avicel | Isopropanol:Pyridine:Acetic Acid:Water (8:8:2:4) | 0.5 - 0.6 | Triphenyltetrazolium chloride or Diphenylamine/aniline/phosphoric acid | |

| Fructose (B13574) | Avicel | Isopropanol:Pyridine:Acetic Acid:Water (8:8:2:4) | 0.5 - 0.6 | Triphenyltetrazolium chloride or Diphenylamine/aniline/phosphoric acid | |

| D-Glucosone-bis-2,4-dinitrophenylhydrazone | Silica (B1680970) Gel (Normal Phase) | Not specified | - | Alcoholic alkali reagent | |

| Monosaccharides (General) | Silica Gel 60G | Butanol:Acetic Acid:Water (BAW) | Varies | General carbohydrate stains | |

| Monosaccharides (General) | Silica Gel 60G | Ethylacetate:Pyridine:Acetic Acid:Water (EPAW) | Varies | General carbohydrate stains |

Experimental Protocols

Two primary protocols are presented here. Protocol 1 is a direct method for D-glucosone separation, while Protocol 2 involves derivatization for enhanced detection, particularly at low concentrations.

Protocol 1: Direct Separation of D-Glucosone on Avicel Plates

This protocol is adapted from a method specifically developed for D-glucosone separation.

1. Materials and Reagents:

- TLC Plates: Avicel-coated glass plates

- Mobile Phase: Isopropanol, pyridine, acetic acid, and water (reagent grade)

- Standards: D-Glucosone, D-glucose, D-fructose

- Visualization Reagent A (Triphenyltetrazolium chloride spray): 2% (w/v) triphenyltetrazolium chloride (TTC) in 0.5 N Sodium Hydroxide (NaOH)

- Visualization Reagent B (Diphenylamine/aniline spray): 0.15 g diphenylamine, 0.8 ml aniline, and 11 ml phosphoric acid in 100 ml ethyl acetate.

- TLC developing chamber

- Capillary tubes for spotting

- Heating plate or oven

2. Procedure:

- Mobile Phase Preparation: Prepare the developing solvent by mixing isopropanol, pyridine, acetic acid, and water in a volume ratio of 8:8:2:4.

- Chamber Equilibration: Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the chamber wall to ensure saturation of the chamber atmosphere with solvent vapors. Close the chamber and allow it to equilibrate for at least 30 minutes.

- Sample Preparation: Dissolve the sample and standards in a suitable volatile solvent (e.g., methanol (B129727) or water) to a concentration of approximately 1 mg/mL.

- Spotting: Using a capillary tube, carefully spot the prepared sample and standards onto the Avicel plate, approximately 1 cm from the bottom edge. Keep the spots small and concentrated.

- Development: Place the spotted TLC plate into the equilibrated chamber and close the lid. Allow the solvent front to ascend the plate until it is about 1 cm from the top edge.

- Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

3. Visualization:

- Method A (TTC Spray): Spray the dried plate with the triphenyltetrazolium chloride reagent. D-glucosone and fructose will instantly appear as red spots. Glucose will yield a red spot only after heating the plate at 100°C for 10 minutes.

- Method B (Diphenylamine/Aniline Spray): Spray the plate with the diphenylamine/aniline/phosphoric acid reagent. Heat the plate at 95°C for 10 minutes. D-glucosone will appear as a purple streak, glucose as a brown spot, and fructose as a yellow spot.

Protocol 2: Separation of D-Glucosone via Derivatization

This protocol enhances the visualization of D-glucosone, especially at trace levels, by converting it to its bis-2,4-dinitrophenylhydrazone (bis-DNP) derivative.

1. Materials and Reagents:

- TLC Plates: Normal-phase silica gel plates (e.g., SilG-25HR)

- Derivatization Reagent: 2,4-Dinitrophenylhydrazine (B122626) (DNPH) solution

- Mobile Phase: A suitable non-polar solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate, to be optimized)

- Visualization Reagent: Alcoholic alkali solution (e.g., 2% NaOH in ethanol)

- Other materials as listed in Protocol 1.

2. Procedure:

- Derivatization: React the sample containing D-glucosone with a solution of 2,4-dinitrophenylhydrazine to form the D-glucosone-bis-2,4-dinitrophenylhydrazone derivative.

- Extraction: Extract the derivative into a suitable organic solvent.

- TLC Analysis:

- Prepare and equilibrate a TLC chamber with a suitable mobile phase.

- Spot the extracted derivative onto a silica gel TLC plate.

- Develop the plate as described in Protocol 1.

- Dry the plate after development.

3. Visualization:

- Spray the dried plate with the alcoholic alkali reagent. This will enhance the visualization of the bis-DNP derivative, allowing for the detection of as low as 50 ng of D-glucosone.

Mandatory Visualization

Caption: Experimental workflow for Thin-Layer Chromatography (TLC).

Application Notes and Protocols for the Laboratory Synthesis and Purification of D-Glucosone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory-scale synthesis and purification of D-Glucosone, a key intermediate in various biochemical pathways and a valuable building block in synthetic chemistry. The document outlines both chemical and enzymatic synthesis routes, offering flexibility based on available resources and desired product specifications. Furthermore, detailed purification and analytical methods are provided to ensure the isolation of high-purity D-Glucosone.

Physicochemical Properties of D-Glucosone

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₆ | [1] |

| Molar Mass | 178.14 g/mol | [1][2] |

| CAS Number | 1854-25-7 | [1][2][3] |

| Appearance | Crystalline solid | [3] |

| Solubility | Soluble in water | [3] |

| IUPAC Name | D-arabino-Hexos-2-ulose | [1][2] |

Chemical Synthesis of D-Glucosone

The chemical synthesis of D-Glucosone from D-Glucose is a two-step process involving the formation of an intermediate, D-glucosazone, followed by its conversion to D-Glucosone.

Experimental Protocols

Step 1: Synthesis of D-Glucosazone from D-Glucose [4]

-

In a fume hood, dissolve 20 g of D-Glucose in 1 L of distilled water in a suitable reaction vessel.

-

Add 27 mL of glacial acetic acid to the glucose solution.

-

Carefully add 44 g of phenylhydrazine (B124118) to the mixture with vigorous stirring.

-

Heat the reaction mixture to 80°C and maintain this temperature for 3 hours with continuous stirring.

-

After 3 hours, turn off the heat and allow the mixture to cool to room temperature overnight. A solid precipitate of D-glucosazone will form.

-

Filter the solid product using a Büchner funnel.

-

Wash the collected solid sequentially with 10% acetic acid, water, and finally, diethyl ether.

-

Dry the purified D-glucosazone in a vacuum oven at 50°C until a constant weight is achieved.

Step 2: Conversion of D-Glucosazone to D-Glucosone [4][5]

-

Suspend the dried D-glucosazone (from Step 1) in 300 mL of water in a reaction vessel.

-

Add 30 g of benzaldehyde (B42025) to the suspension.

-

Heat the mixture to 100°C and pass a stream of steam through it for 3 hours to remove excess benzaldehyde.

-

Cool the reaction mixture and filter to remove the solid phenylhydrazine-benzaldehyde condensation product.

-

Concentrate the filtrate to approximately 500 mL by rotary evaporation.

-

Extract the aqueous solution ten times with 300 mL portions of diethyl ether to remove any remaining organic impurities.

-

Remove residual diethyl ether from the aqueous solution by rotary evaporation for 30 minutes.

-

The resulting aqueous solution contains D-Glucosone.

Quantitative Data for Chemical Synthesis

| Parameter | Value | Reference |

| Starting Material | D-Glucose (20 g) | [4] |

| Intermediate Yield (D-Glucosazone) | 16.1 g | [4] |

| Final Product Yield (D-Glucosone) | 3.4 g | [4][5] |

| Overall Yield | 16% | [4][5] |

Enzymatic Synthesis of D-Glucosone

The enzymatic synthesis of D-Glucosone offers a highly specific and high-yield alternative to chemical methods. This process utilizes the enzyme pyranose oxidase (also known as glucose-2-oxidase) to catalyze the oxidation of D-Glucose at the C-2 position.

Experimental Protocol

-

Prepare a reaction buffer of 0.1 M phosphate (B84403) buffer at pH 5.0.[6]

-

Dissolve D-Glucose in the reaction buffer to a final concentration of 5% (w/v).[7]

-

Add pyranose oxidase to the glucose solution. The enzyme can be from sources such as Polyporus obtusus or Aspergillus oryzae.[4][5][7] For enhanced stability and reusability, the enzyme can be immobilized on a solid support like agarose.[4]

-

Add catalase to the reaction mixture to decompose the hydrogen peroxide byproduct, which can inhibit the pyranose oxidase.[4]

-

Incubate the reaction mixture at an optimal temperature of 55°C with gentle agitation.[6]

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing for glucose consumption or glucosone formation using HPLC.

-

The reaction is typically complete within 5-10 hours, achieving a high conversion rate.[4][8]

Quantitative Data for Enzymatic Synthesis

| Parameter | Value | Reference |

| Enzyme | Pyranose Oxidase (Glucose-2-Oxidase) | [4][5] |

| Starting Material | D-Glucose | [7] |

| Reaction Time | 5 hours | [4] |

| Conversion Rate | > 99% | [4] |

| Optimal pH | 5.0 | [6] |

| Optimal Temperature | 55°C | [6] |

Purification of D-Glucosone

Purification is a critical step to isolate D-Glucosone from unreacted starting materials, byproducts, and other impurities.

Experimental Protocols

Purification of Chemically Synthesized D-Glucosone [4][5]

-

Pass the aqueous solution containing D-Glucosone through a 4 x 100 cm column packed with Amberlite XAD-2 resin that has been rigorously washed with acetone.

-

Wash the column with an additional 200 mL of water to ensure complete elution of the D-Glucosone.

-

Combine all the aqueous portions containing the product.

-

Lyophilize (freeze-dry) the combined aqueous solution to obtain purified D-Glucosone as a solid.

General Purification of D-Glucosone by Flash Chromatography

For a more rapid purification, flash chromatography can be employed.

-

Column: Use a pre-packed amine-functionalized silica (B1680970) gel column.

-

Sample Preparation: Dissolve the crude D-Glucosone in a minimal amount of the initial mobile phase.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used for hydrophilic interaction liquid chromatography (HILIC). A starting gradient could be 95:5 (acetonitrile:water), gradually increasing the water content to elute the more polar D-Glucosone.

-

Detection: Use an Evaporative Light Scattering Detector (ELSD) for detection as carbohydrates have poor UV absorbance.

-

Collect the fractions containing the purified D-Glucosone and concentrate them under reduced pressure.

Analysis of D-Glucosone

High-Performance Liquid Chromatography (HPLC) is a reliable method for the analysis and quantification of D-Glucosone.

HPLC Protocol

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is suitable for separation.

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B (e.g., 5%) and increase to a higher percentage (e.g., 95%) over 20-30 minutes to elute the compound of interest.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: Due to the lack of a strong chromophore in D-Glucosone, derivatization with a UV-active or fluorescent tag (e.g., o-phenylenediamine) is often required for sensitive detection with a UV-Vis or fluorescence detector.[9] Alternatively, a mass spectrometer (MS) or an ELSD can be used for detection without derivatization.

Visualized Workflows

References

- 1. D-Glucosone | C6H10O6 | CID 159630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glucosone - Wikipedia [en.wikipedia.org]

- 3. CAS 1854-25-7: D-Glucosone | CymitQuimica [cymitquimica.com]

- 4. EP0028136B1 - Process for the production of d-glucosone and d-fructose - Google Patents [patents.google.com]

- 5. US4423149A - Process for the production of D-glucosone - Google Patents [patents.google.com]

- 6. Bioconversion of D-glucose into D-glucosone by glucose 2-oxidase from Coriolus versicolor at moderate pressures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of the antibiotic cortalcerone from D-glucose using pyranose 2-oxidase and a novel fungal enzyme, aldos-2-ulose dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemo-enzymatic three-step conversion of glucose to kojic acid - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC07405H [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols: D-Glucosone as a Standard in Maillard Reaction Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Maillard reaction, a form of non-enzymatic browning, is a cornerstone of food chemistry and has significant implications in biomedical research, particularly in the study of advanced glycation end-products (AGEs). D-Glucosone (D-arabino-Hexos-2-ulose), a key α-dicarbonyl intermediate, is formed during the initial stages of this complex cascade of reactions.[1][2] Its high reactivity makes it a critical precursor to the formation of color, flavor, and aroma compounds in food, as well as potentially harmful AGEs in biological systems.[3] Accurate quantification of D-Glucosone is therefore essential for understanding and controlling the Maillard reaction in various contexts.